Curdione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Curdione has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.

Medicine: Investigated for its anti-tumor, anti-inflammatory, and hepatoprotective properties. .

Industry: Utilized in the formulation of herbal medicines and supplements.

Wirkmechanismus

Target of Action

Curdione has been found to interact with several targets. In the treatment of breast cancer, this compound has been predicted to interact with 11 unique target genes/proteins . These include CYP19A1, ESR1, ESR2, HSP90AA1, PGR, SRC, VDR, ATM, ESR1, PHB, PIK3CA, and TP53 . In bladder cancer, CA2 has been identified as a potential target gene of this compound .

Mode of Action

This compound interacts with its targets to exert its effects. For instance, in bladder cancer, this compound has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that this compound may act synergistically with other compounds to enhance their effects.

Biochemical Pathways

This compound is involved in multiple signaling pathways. In the treatment of breast cancer, this compound is involved in 132 other signaling pathways including purine metabolism, calcium, CGMP-PKG, neuroactive ligand-receptor interaction, cytokine-cytokine receptor interaction, etc . These pathways could explain this compound’s broad effects on cancer, inflammation, cardiovascular disease, hypertension, and neurodegenerative diseases .

Pharmacokinetics

A study has shown that the half-life of this compound is relatively short, and its bioavailability is 6.5% .

Result of Action

This compound has been shown to have significant effects on cellular processes. For instance, it has been found to decrease the viability and proliferation of uterine leiomyosarcoma cells in a concentration and time-dependent manner . In bladder cancer, this compound enhances the inhibition of bladder cancer cell activity, clonal formation, and migration .

Action Environment

The environment can influence the action of this compound. For instance, the presence of other compounds can enhance the effects of this compound. In bladder cancer, this compound has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that the environment in which this compound is administered can influence its efficacy and stability.

Biochemische Analyse

Biochemical Properties

Curdione interacts with various biomolecules, including enzymes and proteins, in biochemical reactions. For instance, it has been identified as a potential target gene of CA2, a carbonic anhydrase enzyme . The interaction between this compound and CA2 enhances the inhibition of cell proliferation and migration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit bladder cancer cell activity, clonal formation, and migration . Moreover, this compound enhances the inhibitory effects of gemcitabine (GEM), a chemotherapy drug, on bladder cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, this compound’s interaction with the CA2 gene enhances the inhibitory effects of GEM on cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the inhibitory effects of this compound on bladder cancer cell activity increase with time and dose . This suggests that this compound has a stable and long-term effect on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound enhances the inhibitory effects of GEM on the growth of in vivo xenograft tumors . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Given its interaction with the CA2 gene, it can be inferred that this compound may be involved in pathways related to cell proliferation and migration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Curdione can be synthesized through various chemical routes. One common method involves the extraction of Curcuma zedoaria rhizomes followed by purification processes such as chromatography. The synthetic route typically involves the use of solvents like ethanol or methanol for extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from Curcuma zedoaria using solvents like ethanol. The extract is then subjected to purification processes to isolate this compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Curdione undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form curdionol and other oxidized derivatives.

Reduction: Reduction of this compound can yield dihydrothis compound.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Curdionol and other oxidized derivatives.

Reduction: Dihydrothis compound.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Curdione is often compared with other sesquiterpenes like germacrone and curcumol. While all these compounds share similar anti-tumor and anti-inflammatory properties, this compound is unique in its ability to induce both apoptosis and autophagy in cancer cells. Germacrone and curcumol, on the other hand, are more focused on anti-inflammatory and antioxidant activities .

List of Similar Compounds

- Germacrone

- Curcumol

- β-elemene

- Curcumin

Eigenschaften

CAS-Nummer |

13657-68-6 |

|---|---|

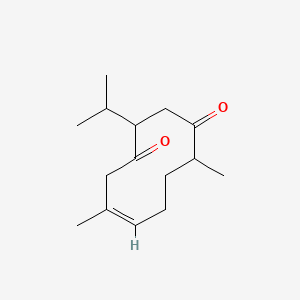

Molekularformel |

C15H24O2 |

Molekulargewicht |

236.35 g/mol |

IUPAC-Name |

(3S,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/t12-,13-/m0/s1 |

InChI-Schlüssel |

KDPFMRXIVDLQKX-STQMWFEESA-N |

SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Isomerische SMILES |

C[C@H]1CCC=C(CC(=O)[C@@H](CC1=O)C(C)C)C |

Kanonische SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Aussehen |

Powder |

melting_point |

61 - 62 °C |

Physikalische Beschreibung |

Solid |

Synonyme |

curdione |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.